N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide
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Overview
Description
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a pyridine moiety, which enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing substrate access and subsequent hydrolysis .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds share a similar quinazolinone core and have been studied for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
4-hydroxy-2-quinolones: These compounds also feature a quinazolinone-like structure and are known for their diverse biological activities.
Uniqueness
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O3/c24-16(20-9-13-5-7-19-8-6-13)10-21-17(25)11-23-12-22-15-4-2-1-3-14(15)18(23)26/h1-8,12H,9-11H2,(H,20,24)(H,21,25) |
InChI Key |
XIDCBJARPJCIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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